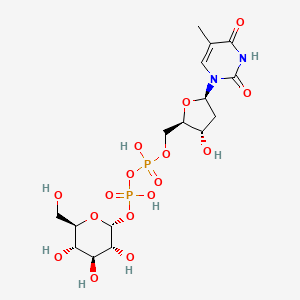
2'Deoxy-thymidine-5'-diphospho-alpha-D-glucose
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2'-Desoxitimidina-5'-Difosfato-Alfa-D-Glucosa implica la reacción enzimática catalizada por la timidililtransferasa de glucosa-1-fosfato. Esta enzima facilita la transferencia de un grupo timidililo a la glucosa-1-fosfato, formando el compuesto deseado . Las condiciones de reacción generalmente incluyen una solución acuosa tamponada con pH y temperatura apropiados para garantizar una actividad enzimática óptima.
Métodos de producción industrial: La producción industrial de 2'-Desoxitimidina-5'-Difosfato-Alfa-D-Glucosa no está bien documentada, ya que se utiliza principalmente en entornos de investigación. La síntesis a gran escala probablemente implicaría métodos biotecnológicos que utilizan la fermentación microbiana para producir las enzimas y sustratos necesarios.
Análisis De Reacciones Químicas
Tipos de reacciones: La 2'-Desoxitimidina-5'-Difosfato-Alfa-D-Glucosa se somete a varios tipos de reacciones químicas, incluyendo oxidación, deshidratación y reducción . Estas reacciones están catalizadas por enzimas específicas que facilitan la conversión del compuesto en varios intermediarios y productos.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran 2'-Desoxitimidina-5'-Difosfato-Alfa-D-Glucosa incluyen agentes oxidantes, agentes reductores y agentes deshidratantes. Las condiciones de reacción típicamente implican pH controlado, temperatura y la presencia de enzimas específicas para garantizar las transformaciones deseadas.
Principales productos formados: Los principales productos formados a partir de las reacciones de 2'-Desoxitimidina-5'-Difosfato-Alfa-D-Glucosa incluyen dTDP-6-desoxi-D-xilo-4-hexulosa y otros intermediarios involucrados en la biosíntesis de varios sacáridos .
Aplicaciones Científicas De Investigación
La 2'-Desoxitimidina-5'-Difosfato-Alfa-D-Glucosa tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, se utiliza como sustrato en reacciones enzimáticas para estudiar los mecanismos de la biosíntesis de azúcares nucleótidos . En biología, desempeña un papel en la biosíntesis de los componentes de la pared celular bacteriana, convirtiéndola en un objetivo para la investigación de antibióticos . En medicina, se investiga su posible uso en el desarrollo de nuevos agentes terapéuticos contra infecciones bacterianas .
Mecanismo De Acción
El mecanismo de acción de la 2'-Desoxitimidina-5'-Difosfato-Alfa-D-Glucosa implica su función como sustrato para enzimas específicas, como la dTDP-glucosa 4,6-deshidratasa . Esta enzima cataliza la deshidratación de la dTDP-D-glucosa para formar dTDP-6-desoxi-D-xilo-4-hexulosa a través de un proceso de tres pasos que involucra oxidación, deshidratación y reducción . Los objetivos moleculares y las vías involucradas incluyen la biosíntesis de azúcares nucleótidos y la formación de componentes de la pared celular bacteriana .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a la 2'-Desoxitimidina-5'-Difosfato-Alfa-D-Glucosa incluyen otros azúcares nucleótidos de pirimidina, como la dTDP-glucosa, la dTDP-ramnosa y la dTDP-fucosa .
Unicidad: Lo que diferencia a la 2'-Desoxitimidina-5'-Difosfato-Alfa-D-Glucosa de otros compuestos similares es su función específica en la biosíntesis de los componentes de la pared celular bacteriana, lo que la convierte en un objetivo valioso para la investigación de antibióticos . Su estructura y reactividad únicas también contribuyen a sus propiedades distintas y aplicaciones en la investigación científica.
Propiedades
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8+,9+,10+,11+,12-,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYKRGRSMLTJNL-URARBOGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332067 | |
| Record name | TDP-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | dTDP-D-glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2196-62-5 | |
| Record name | TDP-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TDP-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TDP-glucose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9XRK94HEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | dTDP-D-glucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-di(propan-2-yl)-2-[(1-propyl-5-tetrazolyl)thio]acetamide](/img/structure/B1204199.png)









![2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1204216.png)

![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)

